molecular formula C11H15NO2 B15220688 (S)-3-Amino-2-(3-methylbenzyl)propanoic acid

(S)-3-Amino-2-(3-methylbenzyl)propanoic acid

Cat. No.: B15220688
M. Wt: 193.24 g/mol
InChI Key: NVVUQCOXDWSPAD-JTQLQIEISA-N
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Description

(S)-3-Amino-2-(3-methylbenzyl)propanoic acid is a chiral amino acid derivative with a specific stereochemistry It is characterized by the presence of an amino group, a carboxylic acid group, and a 3-methylbenzyl substituent on the propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-2-(3-methylbenzyl)propanoic acid can be achieved through several methods. One common approach involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. For example, the compound can be synthesized via the asymmetric hydrogenation of a suitable precursor, such as an α,β-unsaturated ester, using a chiral catalyst. The reaction conditions typically involve the use of hydrogen gas and a solvent like ethanol or methanol under controlled temperature and pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using chiral catalysts. The process may also include steps for purification and isolation of the desired enantiomer to ensure high enantiomeric purity. Techniques such as crystallization, chromatography, and recrystallization are commonly employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-2-(3-methylbenzyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

(S)-3-Amino-2-(3-methylbenzyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (S)-3-Amino-2-(3-methylbenzyl)propanoic acid exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carboxylic acid group can participate in ionic interactions, further modulating the compound’s biological activity. The 3-methylbenzyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-2-(4-methylbenzyl)propanoic acid: Similar structure but with a different position of the methyl group on the benzyl ring.

    (S)-3-Amino-2-(2-methylbenzyl)propanoic acid: Another isomer with the methyl group in a different position.

    (S)-3-Amino-2-(3-chlorobenzyl)propanoic acid: Similar structure with a chlorine substituent instead of a methyl group.

Uniqueness

(S)-3-Amino-2-(3-methylbenzyl)propanoic acid is unique due to its specific stereochemistry and the position of the methyl group on the benzyl ring. This configuration can influence its reactivity and interactions with biological targets, making it distinct from its isomers and analogs.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(2S)-2-(aminomethyl)-3-(3-methylphenyl)propanoic acid

InChI

InChI=1S/C11H15NO2/c1-8-3-2-4-9(5-8)6-10(7-12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m0/s1

InChI Key

NVVUQCOXDWSPAD-JTQLQIEISA-N

Isomeric SMILES

CC1=CC(=CC=C1)C[C@@H](CN)C(=O)O

Canonical SMILES

CC1=CC(=CC=C1)CC(CN)C(=O)O

Origin of Product

United States

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